molecular formula C17H13F3N6 B10895336 2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline

2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10895336
M. Wt: 358.32 g/mol
InChI Key: FXMGNWRIRBQORW-UHFFFAOYSA-N
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Description

2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a pyrazole ring, a triazole ring, and a quinazoline moiety, which contributes to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the triazole ring, and finally, the fusion with the quinazoline moiety. Common reagents used in these reactions include cyclopropylamine, trifluoromethyl ketone, and various azides and hydrazines .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and enzyme activities.

    Medicine: Explored for its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Shares structural similarities and exhibits similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a fused triazole and pyrimidine ring system.

    Tris[1,2,4]triazolo[1,3,5]triazine: Features a fused triazole and triazine moiety .

Uniqueness

What sets 2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline apart is its unique combination of a pyrazole ring, a triazole ring, and a quinazoline moiety. This structural arrangement contributes to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C17H13F3N6

Molecular Weight

358.32 g/mol

IUPAC Name

2-[[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C17H13F3N6/c18-17(19,20)14-7-13(10-5-6-10)25(23-14)8-15-22-16-11-3-1-2-4-12(11)21-9-26(16)24-15/h1-4,7,9-10H,5-6,8H2

InChI Key

FXMGNWRIRBQORW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CC3=NN4C=NC5=CC=CC=C5C4=N3)C(F)(F)F

Origin of Product

United States

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